6-bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone
Description
6-Bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a halogenated quinazolinone derivative characterized by a bicyclic quinazolinone core substituted with a bromine atom at position 6, a 3-chlorophenyl group at position 2, and a hydroxyl group at position 2. Quinazolinones are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, antioxidant, and antihyperlipidemic effects . This compound’s structural features—particularly the bromine and chlorine atoms—enhance its bioactivity by increasing lipophilicity and influencing electronic interactions with biological targets .
Properties
IUPAC Name |
6-bromo-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O2/c15-9-4-5-12-11(7-9)14(19)18(20)13(17-12)8-2-1-3-10(16)6-8/h1-7,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUZLZSUQLLJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloroaniline with 6-bromo-2-cyanobenzaldehyde in the presence of a base, followed by cyclization to form the quinazolinone core. The reaction conditions often involve heating the mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with a carbonyl group.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Analysis
Biological Activity
6-Bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a heterocyclic compound belonging to the quinazolinone family, which is known for its diverse biological activities. This compound features a bromine atom at the 6th position, a chlorine atom at the 3rd position of the phenyl ring, and a hydroxyl group at the 3rd position of the quinazolinone core. The unique arrangement of these functional groups contributes to its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C14H8BrClN2O2 |
| Molar Mass | 351.58 g/mol |
| CAS Number | 338774-67-7 |
| Boiling Point | 535.0 ± 60.0 °C (Predicted) |
| Density | 1.71 ± 0.1 g/cm³ (Predicted) |
| pKa | 7.14 ± 0.20 (Predicted) |
Antimicrobial Activity
Research indicates that quinazolinone derivatives, including this compound, exhibit significant antimicrobial properties. In studies evaluating antimicrobial activity against various pathogens, the compound has shown effectiveness comparable to standard drugs.
Case Study: Antimicrobial Evaluation
A study assessed the antibacterial and antifungal activities of various quinazolinone derivatives using the cup-plate agar diffusion method against bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and fungal strains like Candida albicans. The results demonstrated that certain derivatives exhibited high degrees of inhibition against these pathogens, suggesting that modifications in the chemical structure can enhance biological efficacy .
Anti-inflammatory Activity
In addition to antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. The carrageenan-induced paw edema test in rats revealed that some derivatives exhibited significant anti-inflammatory activity comparable to ibuprofen, indicating potential as therapeutic agents for inflammatory conditions .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as kinases or other enzymes involved in cell signaling pathways. This interaction may inhibit certain enzymes, thereby modulating biological processes relevant to disease states .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with related compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 6-bromo-2-(3-chlorophenyl)-4(3H)-quinazolinone | Lacks hydroxyl group | Reduced activity |
| 2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone | Lacks bromine atom | Different profile |
| 6-bromo-3-hydroxy-4(3H)-quinazolinone | Lacks phenyl group | Varies significantly |
The presence of both bromine and chlorine atoms, along with the hydroxyl group, enhances the reactivity and biological activity of this compound compared to its analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
